

FPL-55712: Application Notes and Research Protocols

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Compound of Interest

Compound Name: **FPL-55712**

Cat. No.: **B1673991**

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Introduction

FPL-55712 is a classical and selective antagonist of the cysteinyl-leukotriene 1 (CysLT1) receptor. It is also recognized as an antagonist of the slow-reacting substance of anaphylaxis (SRS-A). By blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are potent inflammatory mediators, **FPL-55712** serves as a valuable tool in studying the role of these eicosanoids in various physiological and pathological processes, particularly in the context of asthma, allergic reactions, and other inflammatory conditions. These application notes provide a summary of dosages and concentrations used in published research and detailed protocols for key experimental assays.

Data Presentation: Dosage and Concentration

The following tables summarize the reported dosages and concentrations of **FPL-55712** used in various *in vivo* and *in vitro* research models.

In Vivo Studies

Animal Model	Dosage	Route of Administration	Application	Reference
Guinea Pig	5 mg/kg	Intravenous	Inhibition of ozone-induced bronchial hyperreactivity	[1]
Pig	0.1, 0.3, and 1.0 mg	Intracoronary	Reduction of leukotriene D4-induced coronary constriction	[2]
Rat	Dose-dependent	Intravenous	Inhibition of hepatobiliary elimination of cysteinyl leukotrienes	[3][4]
Guinea Pig	Not specified	Not specified	Inhibition of immune complex-induced bronchoconstriction	[5]
Sheep	Not specified	Inhalation	Assessment of its effect on acute allergic bronchoconstriction	[5]

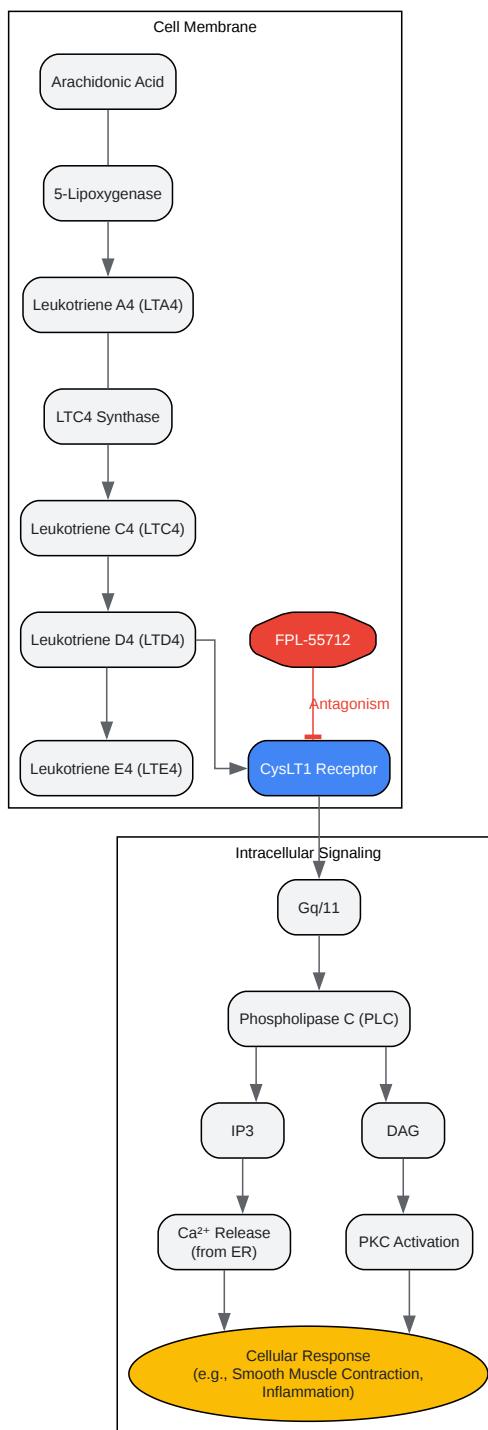
In Vitro Studies

System	Concentration	Application	Key Findings	Reference
Guinea Pig Trachealis	0.57 - 5.7 μ M	Competitive antagonism of LTC ₄ , LTE ₄ , and LTF ₄	Effective blockade of leukotriene-induced smooth muscle contraction	[6]
Guinea Pig Trachealis	19 μ M	Non-competitive antagonism of LTC ₄	Higher concentrations show non-competitive inhibition	[6]

Signaling Pathways and Experimental Workflows

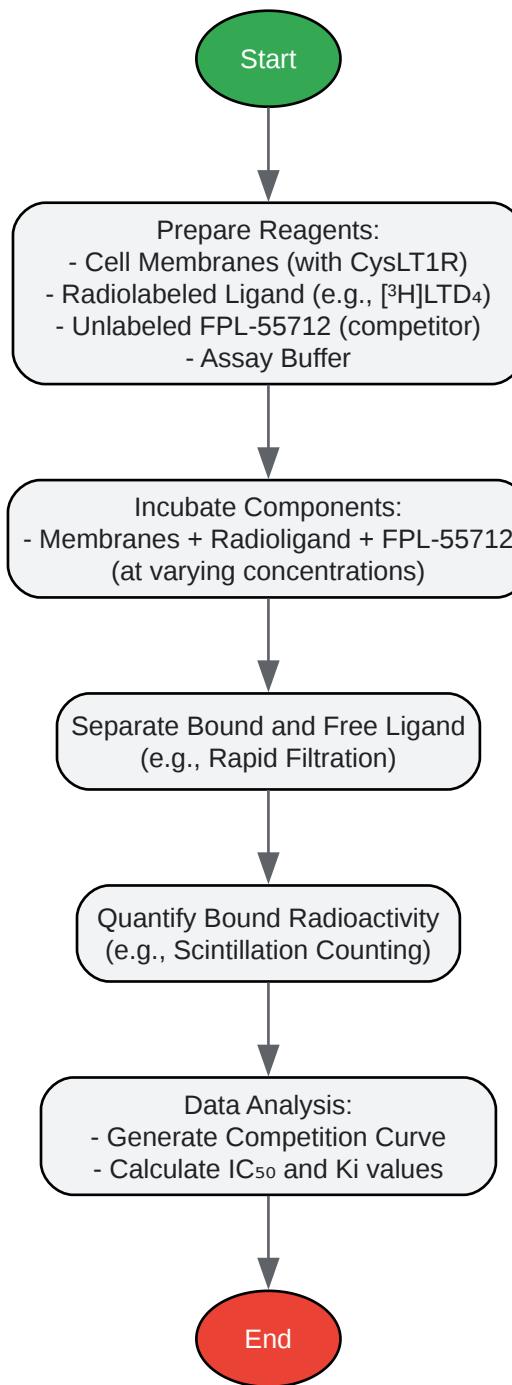
The following diagrams illustrate the leukotriene signaling pathway and a general workflow for a competitive binding assay.

Leukotriene Signaling Pathway and **FPL-55712** Inhibition.



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Workflow for a CysLT1 Receptor Competitive Binding Assay.

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Experimental Protocols

Airway Smooth Muscle Contraction Assay (Isolated Tracheal Ring Preparation)

This protocol is adapted from general methodologies for studying airway smooth muscle reactivity and can be used to assess the antagonistic effects of **FPL-55712** on leukotriene-induced contractions.

Materials:

- Guinea pig trachea
- Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose), gassed with 95% O₂ / 5% CO₂
- **FPL-55712** stock solution (e.g., 10 mM in DMSO)
- Leukotriene agonist (e.g., LTD₄) stock solution
- Organ bath system with force transducers
- Data acquisition system

Procedure:

- Tissue Preparation:
 - Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.
 - Carefully excise the trachea and place it in ice-cold Krebs-Henseleit buffer.
 - Dissect the trachea into individual rings, each 2-3 cartilage bands wide.
 - Cut the cartilage opposite the smooth muscle to form a strip.
- Organ Bath Setup:
 - Suspend the tracheal strips in organ baths containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
 - Connect one end of the strip to a fixed hook and the other to a force transducer.

- Apply an initial tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
- Experimental Protocol:
 - After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability. Wash the tissue and allow it to return to baseline.
 - Pre-incubate the tracheal strips with various concentrations of **FPL-55712** (e.g., 0.1 μ M to 10 μ M) or vehicle (DMSO) for a specified period (e.g., 20-30 minutes).
 - Generate a cumulative concentration-response curve to a leukotriene agonist (e.g., LTD₄, 10^{-10} to 10^{-6} M).
 - Record the contractile responses.
- Data Analysis:
 - Express the contractile responses as a percentage of the maximal contraction induced by KCl.
 - Plot the concentration-response curves and determine the EC₅₀ values for the agonist in the absence and presence of different concentrations of **FPL-55712**.
 - Perform a Schild analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

Intracellular Calcium Mobilization Assay

This protocol provides a general framework for measuring changes in intracellular calcium concentration in response to CysLT1 receptor activation and its inhibition by **FPL-55712**. This can be adapted for various cell lines endogenously expressing or transfected with the CysLT1 receptor (e.g., U937 cells).

Materials:

- U937 cells (or other suitable cell line)

- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- **FPL-55712** stock solution
- LTD4 stock solution
- Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities

Procedure:

- Cell Preparation and Dye Loading:
 - Culture U937 cells to the desired density.
 - Harvest the cells and wash them with HBSS.
 - Resuspend the cells in HBSS containing a calcium-sensitive dye (e.g., 1-5 μ M Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) to facilitate dye entry.
 - Incubate the cells in the dark at 37°C for 30-60 minutes.
 - Wash the cells twice with HBSS to remove extracellular dye and resuspend them in HBSS.
- Assay Performance:
 - Aliquot the dye-loaded cell suspension into a 96-well black, clear-bottom plate.
 - Place the plate in the fluorescence reader and allow the cells to equilibrate.
 - Establish a baseline fluorescence reading.

- Add **FPL-55712** at various concentrations or vehicle to the respective wells and incubate for a short period (e.g., 5-10 minutes).
- Inject the agonist (LTD₄) into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
- Data Analysis:
 - The change in fluorescence intensity reflects the change in intracellular calcium concentration.
 - Calculate the peak fluorescence response or the area under the curve for each well.
 - Normalize the data to the baseline fluorescence (F/F₀).
 - Plot the dose-response curves for LTD₄ in the presence and absence of **FPL-55712**.
 - Determine the IC₅₀ value for **FPL-55712**, which is the concentration that inhibits the agonist-induced calcium response by 50%.

CysLT1 Receptor Binding Assay (Competitive Radioligand Displacement)

This protocol describes a method to determine the binding affinity (K_i) of **FPL-55712** for the CysLT1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

- Cell membranes prepared from cells expressing the CysLT1 receptor
- Radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄)
- Unlabeled **FPL-55712**
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
- Wash buffer (ice-cold assay buffer)

- Glass fiber filters (e.g., GF/C)
- Cell harvester
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

Procedure:

- Assay Setup:
 - In a 96-well plate, add the assay buffer.
 - Add a constant concentration of the radiolabeled ligand (e.g., [³H]LTD₄, typically at a concentration near its K_d).
 - Add increasing concentrations of unlabeled **FPL-55712**.
 - For determining total binding, add vehicle instead of **FPL-55712**.
 - For determining non-specific binding, add a high concentration of an unlabeled CysLT1 receptor antagonist (e.g., 10 µM montelukast).
 - Initiate the binding reaction by adding the cell membrane preparation to each well.
- Incubation:
 - Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
- Filtration and Washing:
 - Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
 - Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

- Quantification:
 - Place the filter discs into scintillation vials.
 - Add scintillation cocktail to each vial and allow them to equilibrate.
 - Measure the radioactivity in each vial using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding as a function of the logarithm of the **FPL-55712** concentration.
 - Fit the data to a one-site competition model to determine the IC_{50} value of **FPL-55712**.
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

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